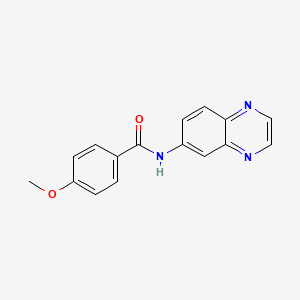

4-methoxy-N-(quinoxalin-6-yl)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H13N3O2 |

|---|---|

Molecular Weight |

279.29 g/mol |

IUPAC Name |

4-methoxy-N-quinoxalin-6-ylbenzamide |

InChI |

InChI=1S/C16H13N3O2/c1-21-13-5-2-11(3-6-13)16(20)19-12-4-7-14-15(10-12)18-9-8-17-14/h2-10H,1H3,(H,19,20) |

InChI Key |

UWZBQDJXVVDCIT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC3=NC=CN=C3C=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methoxy N Quinoxalin 6 Yl Benzamide and Its Analogues

Established Synthetic Routes to the 4-methoxy-N-(quinoxalin-6-yl)benzamide Core Structure

The primary and most established route for synthesizing this compound involves a direct amide coupling between two key precursors: 6-aminoquinoxaline (B194958) and an activated form of 4-methoxybenzoic acid. This approach is a classic example of nucleophilic acyl substitution.

The formation of the central amide linkage is the final key step in assembling the target molecule. The most common strategy involves the acylation of 6-aminoquinoxaline with a reactive derivative of 4-methoxybenzoic acid, typically 4-methoxybenzoyl chloride. This reaction is generally performed in an inert solvent, such as dichloromethane (B109758) or N,N-dimethylformamide (DMF), often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct.

Alternative to the acyl chloride method, various modern coupling reagents can be employed to facilitate the direct reaction between 4-methoxybenzoic acid and 6-aminoquinoxaline. These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that is readily attacked by the amine. While numerous coupling agents exist, only a select few are commonly used for large-scale synthesis due to factors like cost, reliability, and safety. researchgate.net For challenging couplings, such as those involving electron-deficient heterocyclic amines, specialized protocols may be necessary. nih.gov

Common Coupling Reagents for Amide Synthesis

| Reagent Class | Examples | Mechanism |

|---|---|---|

| Carbodiimides | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Activates carboxylic acid to form an O-acylisourea intermediate. Often used with additives like HOBt. |

| Phosphonium (B103445) Salts | PyBOP, BOP | Forms a reactive phosphonium ester intermediate. |

| Uronium/Guanidinium Salts | HATU, HBTU | Generates a highly reactive O-acylisouronium intermediate. |

The successful synthesis of the final compound relies on the efficient preparation of its constituent precursors.

Quinoxaline (B1680401) Precursor: 6-Aminoquinoxaline

The synthesis of 6-aminoquinoxaline typically starts from a substituted benzene (B151609) derivative. A prevalent method is the condensation reaction between a 1,2-diaminobenzene and a 1,2-dicarbonyl compound. nih.govsapub.org Specifically for 6-aminoquinoxaline, the synthesis often begins with the nitration of an aniline (B41778) derivative, followed by reduction and cyclization.

A common route involves the catalytic hydrogenation of 6-nitroquinoxaline. This reduction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. nih.gov An alternative synthesis involves the reaction of 1,2,4-triaminobenzene dihydrochloride (B599025) with glyoxal (B1671930) sodium bisulfite adduct in an aqueous sodium carbonate solution.

Summary of 6-Aminoquinoxaline Synthesis Methods

| Starting Material | Key Reagents | Typical Conditions |

|---|---|---|

| 6-Nitroquinoxaline | 10% Pd/C, H₂ | Methanol, 1 atm, 4 hr |

Benzoyl Precursor: 4-methoxybenzoyl chloride

The benzoyl precursor, 4-methoxybenzoyl chloride, is readily prepared from its corresponding carboxylic acid. The standard method involves the direct chlorination of 4-methoxybenzoic acid using a chlorinating agent. Thionyl chloride (SOCl₂) is widely used for this transformation, often with a catalytic amount of DMF. mdpi.com Oxalyl chloride is another effective reagent that can be used in a solvent like dichloromethane (CH₂Cl₂). e-journals.in The resulting acyl chloride is typically a reactive solid that can be used directly in the subsequent amidation step. mdpi.come-journals.in

Advanced Synthetic Approaches for Enhanced Yield, Purity, and Scalability of this compound

To improve upon traditional methods, advanced synthetic approaches focus on increasing reaction efficiency, simplifying purification, and enabling large-scale production. Microwave-assisted synthesis has emerged as a powerful tool for preparing quinoxaline derivatives. e-journals.inudayton.edu This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products by minimizing side reactions. researchgate.netscispace.com Microwave heating can be applied to the cyclization step to form the quinoxaline ring, potentially under solvent-free conditions, which simplifies work-up and reduces environmental impact. e-journals.inresearchgate.net

For the amide bond formation step, scalability is a major consideration. While many coupling reagents are effective at the lab scale, their cost, atom economy, and the difficulty of removing byproducts can hinder industrial application. researchgate.netacs.org The development of catalytic direct amidation methods, where a catalyst facilitates the condensation of a carboxylic acid and an amine with the removal of only water, represents a significant advancement. catalyticamidation.infomdpi.com Catalysts based on boron or titanium have shown promise in this area, offering a more atom-economical and potentially scalable alternative to stoichiometric coupling agents. catalyticamidation.inforesearchgate.net

Strategies for Derivatization and Analog Preparation from the this compound Scaffold

The synthesis of analogs of this compound is crucial for exploring structure-activity relationships in drug discovery programs. Derivatization can be achieved by modifying either the quinoxaline or the benzoyl portion of the molecule.

Quinoxaline Ring Modification: Analogs can be prepared by starting with substituted o-phenylenediamines in the initial cyclization step. sapub.orgnih.gov This allows for the introduction of a wide variety of functional groups (e.g., halogens, alkyl, nitro) onto the benzene portion of the quinoxaline core. Further functionalization can be achieved on the pre-formed quinoxaline ring, for example, through chlorination followed by nucleophilic substitution to introduce amines or other groups. mdpi.com

Benzoyl Moiety Modification: A diverse range of analogs can be synthesized by replacing 4-methoxybenzoyl chloride with other substituted benzoyl chlorides or by using different carboxylic acids in a coupling reaction. This allows for systematic exploration of the effects of substituents on the benzoyl ring.

Scaffold Hopping and Linker Modification: More complex analogs can be created by altering the core structures entirely or by modifying the amide linker. For instance, the synthesis of quinoxalinone derivatives involves different cyclization strategies and allows for functionalization at different positions. sapub.orgmdpi.com

Green Chemistry Principles and Sustainable Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. This can be addressed at both the quinoxaline formation and amide coupling stages.

For the synthesis of the quinoxaline core, green approaches include the use of environmentally benign solvents like water or ethanol, employing reusable catalysts, and utilizing energy-efficient methods like microwave irradiation. nih.govnih.gov Solvent-free reactions on solid supports such as acidic alumina (B75360) are also a promising green alternative. researchgate.netscispace.com

For the amide bond formation, a key goal of green chemistry is to move away from stoichiometric activating agents that generate significant chemical waste. chemistryviews.org Sustainable strategies include:

Catalytic Direct Amidation: As mentioned previously, using catalysts to directly join the carboxylic acid and amine is a highly atom-economical approach where water is the only byproduct. catalyticamidation.info

Enzymatic Synthesis: Biocatalysis, for example using enzymes like Candida antarctica lipase (B570770) B (CALB), offers a sustainable method for amide bond formation under mild conditions. This approach avoids harsh reagents and can be performed in green solvents. nih.gov

One-Pot Procedures: Designing a synthesis where multiple steps are performed in a single reaction vessel without isolating intermediates can save on solvents, energy, and materials. For example, a one-pot, Fe-mediated reaction has been developed for the synthesis of N-aryl amides directly from nitroarenes and acyl chlorides in water, combining the reduction and acylation steps. This strategy could be adapted for the synthesis of this compound starting from 6-nitroquinoxaline.

By integrating these principles, the synthesis of this compound and its analogs can be made more efficient, cost-effective, and environmentally sustainable.

Preclinical Pharmacological Characterization of 4 Methoxy N Quinoxalin 6 Yl Benzamide

In Vitro Biological Target Identification and Validation

The initial steps in characterizing a novel compound involve identifying its biological targets through a series of in vitro assays. However, for 4-methoxy-N-(quinoxalin-6-yl)benzamide, such data is absent.

Enzyme Inhibition and Activation Assays

There is no available information regarding the effect of this compound on the activity of specific enzymes. Data from enzyme inhibition or activation assays, which would typically include metrics such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, have not been published.

Receptor Binding and Modulation Studies

Similarly, studies detailing the interaction of this compound with specific cellular receptors are not found in the public domain. Consequently, its binding affinity (Ki), dissociation constant (Kd), and its potential role as a receptor agonist, antagonist, or modulator remain unknown.

Cell-Based Functional Assays and Phenotypic Screening

Information from cell-based functional assays, which are crucial for understanding a compound's effect in a more biologically relevant context, is unavailable for this compound. Furthermore, the results of any phenotypic screening to identify its cellular effects without a preconceived target are not documented.

Elucidation of the Molecular Mechanism of Action

Understanding how a compound exerts its effects at a molecular level is a critical component of preclinical evaluation. For this compound, this mechanistic insight is currently lacking.

Analysis of Signal Transduction Pathways

There are no published studies analyzing the impact of this compound on intracellular signal transduction pathways. It is therefore not known which, if any, signaling cascades are modulated by this compound.

Investigation of Downstream Biological Effects and Cellular Responses

The downstream biological consequences of cellular exposure to this compound have not been described in the available literature. Research detailing its effects on cellular processes such as gene expression, protein synthesis, cell proliferation, or apoptosis is not available.

Selectivity and Polypharmacology Profiling of this compound

Comprehensive searches of available scientific literature and databases did not yield specific data regarding the selectivity and polypharmacology profiling of this compound. Information on its binding affinities to primary targets, off-target interactions, and broader pharmacological profile is not currently published.

Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Evaluation of this compound

Similarly, there is a lack of published research detailing the preclinical pharmacokinetic and pharmacodynamic properties of this compound.

Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics in Preclinical Models for this compound

No specific studies detailing the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound in any preclinical models were identified in the public domain. Therefore, data on its bioavailability, tissue distribution, metabolic pathways, and routes of elimination are not available.

Preclinical Pharmacodynamic Markers and Efficacy Assessment in Relevant Animal Models for this compound

There is no available information from preclinical studies regarding pharmacodynamic markers or the efficacy of this compound in animal models for any specific indication.

Structure Activity Relationship Sar Studies of 4 Methoxy N Quinoxalin 6 Yl Benzamide Derivatives

Rational Design Principles for 4-methoxy-N-(quinoxalin-6-yl)benzamide Analogues

The design of analogues of this compound is guided by a combination of target-based considerations and strategic structural modifications aimed at enhancing potency, selectivity, and pharmacokinetic properties.

Target-Based Design Considerations for this compound Derivatives

The quinoxaline (B1680401) scaffold is a common feature in a multitude of kinase inhibitors. ekb.eg These compounds often act as ATP-competitive inhibitors, binding to the ATP pocket of various kinases. ekb.eg The rational design of this compound derivatives, therefore, frequently revolves around optimizing interactions with the hinge region, the DFG motif, and other key residues within the kinase active site.

For instance, in the context of designing dual inhibitors, such as those targeting BET proteins and kinases, a hybrid strategy can be employed. This involves incorporating pharmacophores that bind to the acetylated lysine (B10760008) binding pocket of BET proteins with a typical kinase hinge binder. nih.gov The quinoxaline core can serve as the hinge-binding element, while modifications on the benzamide (B126) portion can be tailored to interact with other regions of the target protein.

Computational modeling and X-ray crystallography are instrumental in this process, providing insights into the binding modes of these inhibitors and guiding the design of new analogues with improved target engagement. nih.gov

Scaffold Hopping and Bioisosteric Replacements in this compound Research

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to explore novel chemical space, improve drug-like properties, and circumvent patent-protected scaffolds. uniroma1.itnamiki-s.co.jp

In the context of this compound, scaffold hopping could involve replacing the quinoxaline core with other heterocyclic systems that maintain the key pharmacophoric features required for biological activity. For example, a pyrrolo[1,2-a]quinoxaline (B1220188) core has been explored as a scaffold for PTP1B inhibitors, demonstrating the feasibility of such an approach. nih.gov

Bioisosteric replacement, on the other hand, focuses on substituting specific functional groups with others that have similar physical or chemical properties. For the benzamide moiety, various bioisosteres could be considered to modulate properties like metabolic stability and cell permeability. cambridgemedchemconsulting.com For instance, replacing the amide bond with a triazole ring can enhance metabolic stability while mimicking the hydrogen bonding properties of the original amide. cambridgemedchemconsulting.com Similarly, the quinoxaline ring itself can be considered a bioisostere of other bicyclic aromatic systems like quinoline (B57606) or naphthalene. nih.gov

Impact of Substituent Modifications on the Benzamide Moiety of this compound

Modifications to the benzamide portion of this compound can significantly influence the compound's biological activity. The nature and position of substituents on the phenyl ring of the benzamide can affect binding affinity, selectivity, and pharmacokinetic properties.

In a series of 3-substituted benzamide derivatives designed as Bcr-Abl kinase inhibitors, halogen and trifluoromethyl substitutions were found to be highly potent. nih.gov This suggests that electron-withdrawing groups on the benzamide ring can be beneficial for activity. Conversely, in other contexts, electron-donating groups have been shown to enhance activity. For example, in a series of benzamide-isoquinoline derivatives, an electron-donating methoxy (B1213986) group at the para-position of the benzamide phenyl ring dramatically improved selectivity for the σ2 receptor. nih.gov

The following table summarizes the impact of various substituents on the benzamide moiety of related kinase inhibitors, providing a basis for predicting the effects of similar modifications on this compound.

| Substituent | Position | Observed Effect on Activity/Selectivity | Reference Compound Class |

|---|---|---|---|

| Halogen (e.g., Cl, F) | meta, para | Increased potency | Bcr-Abl kinase inhibitors |

| Trifluoromethyl (CF3) | meta | Increased potency | Bcr-Abl kinase inhibitors |

| Methoxy (OCH3) | para | Dramatically improved selectivity | Sigma-2 receptor ligands |

| Nitro (NO2) | para | Decreased affinity | Sigma-2 receptor ligands |

Influence of Structural Modifications to the Quinoxaline Core of this compound

The quinoxaline core serves as a crucial scaffold for anchoring the molecule within the target's binding site. Modifications to this core can have a profound impact on the compound's activity and selectivity.

In a study of quinoxaline derivatives as Pim-1/2 kinase inhibitors, the introduction of halogenated substituents at the 6 or 7-positions of the quinoxaline scaffold was explored to probe a unique hydrophobic pocket in the hinge region of the ATP binding site. nih.gov This highlights the importance of substitutions on the benzene (B151609) ring of the quinoxaline moiety.

The table below illustrates the effects of various modifications to the quinoxaline core in related inhibitor classes.

| Modification | Position | Observed Effect on Activity/Selectivity | Reference Compound Class |

|---|---|---|---|

| Halogenation (Cl, F) | 6 or 7 | Enhanced van der Waals interactions, increased potency | Pim-1/2 kinase inhibitors |

| Reduction of pyrazine (B50134) ring | - | Led to potent dual inhibitors | BET and kinase inhibitors |

| Substitution with bulky groups | 2 and 3 | Generally well-tolerated | Antiproliferative quinoxaline ureas |

Contributions of the Methoxy Group to the Activity and Selectivity Profile of this compound

The 4-methoxy group on the benzamide ring of the title compound is not merely a simple substituent but can play a significant role in modulating the molecule's properties. The methoxy group is a non-lipophilic substituent that can potentially improve ligand-protein binding and potency. nih.gov

Studies on benzamide-isoquinoline derivatives have shown that an electron-donating methoxy group at the para-position of the benzamide phenyl ring can dramatically improve selectivity for the σ2 receptor over the σ1 receptor. nih.gov This suggests that the electronic properties of the methoxy group can be crucial for achieving target selectivity.

Furthermore, the methoxy group can influence the conformation of the ligand-protein complex. In studies with galectin-3, a 4-methoxy-2,3,5,6-tetrafluorobenzamido moiety induced a significant conformational change in an arginine residue, leading to enhanced electrostatic interactions and a large affinity enhancement. nih.gov This highlights the potential of the methoxy group to fine-tune the geometry of ligand-protein interactions.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for this compound derivatives have been reported, QSAR studies on other quinoxaline derivatives provide insights into the descriptors that are likely to be important for this class of compounds.

For a series of quinoxaline derivatives with anti-tubercular activity, 2D and 3D-QSAR models identified topological and electrostatic descriptors as important factors for activity. nih.gov Similarly, for imidazo[1,2-a] quinoxaline derivatives, a 2D QSAR model was successfully built using descriptors such as AlogP, AMR (molar refractivity), and others. abjournals.org

A hypothetical QSAR model for this compound derivatives targeting a specific kinase would likely include descriptors related to:

Electronic properties: Descriptors such as partial charges on atoms, dipole moment, and HOMO/LUMO energies to account for electrostatic interactions and reactivity.

Steric properties: Molar refractivity (MR), molecular volume, and surface area to describe the size and shape of the molecules and their fit within the binding pocket.

Hydrophobicity: LogP or other lipophilicity descriptors to model the hydrophobic interactions with the target.

Topological indices: Descriptors that encode information about the connectivity of atoms in the molecule.

The development of a robust QSAR model for this class of compounds would be a valuable tool for predicting the activity of new analogues and for guiding their rational design.

Computational Approaches in the Study of 4 Methoxy N Quinoxalin 6 Yl Benzamide

Molecular Docking and Binding Mode Predictions for 4-methoxy-N-(quinoxalin-6-yl)benzamide with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein, to form a stable complex. This method is instrumental in predicting the binding affinity and interaction patterns of a ligand within the active site of a biological target.

Given the structural features of this compound, which incorporates both quinoxaline (B1680401) and benzamide (B126) moieties, several classes of proteins emerge as potential biological targets. Quinoxaline derivatives are known to exhibit a wide range of pharmacological activities, frequently acting as inhibitors of protein kinases, while benzamide scaffolds are common in antagonists for G-protein coupled receptors like dopamine (B1211576) and serotonin (B10506) receptors. msa.edu.egnih.gov Therefore, plausible targets for docking studies include kinases such as Apoptosis Signal-regulating Kinase 1 (ASK1) and Signal Transducer and Activator of Transcription 3 (STAT3), as well as receptors like the Dopamine D2 receptor. mdpi.comnih.gov

A hypothetical molecular docking study of this compound against these targets could yield binding affinity scores, typically expressed in kcal/mol. A lower binding energy value indicates a more favorable and stable interaction.

| Biological Target | PDB ID | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| STAT3 (SH2 Domain) | 6NJS | -8.9 |

| ASK1 (Kinase Domain) | 3VVH | -8.2 |

| Dopamine D2 Receptor | 6CM4 | -7.5 |

| α-Glucosidase | 5NN8 | -7.1 |

Binding mode analysis would further elucidate the specific intermolecular interactions stabilizing the ligand-receptor complex. For instance, in the STAT3 SH2 domain, the quinoxaline nitrogen atoms could act as hydrogen bond acceptors with backbone amides in the hinge region, a critical interaction for many kinase inhibitors. mdpi.com The methoxy (B1213986) group on the benzamide ring might form hydrogen bonds with polar residues like serine or threonine, while the aromatic rings could engage in π-π stacking interactions with residues such as phenylalanine or tyrosine within the binding pocket. nih.gov Similarly, docking into the α-glucosidase active site might reveal hydrogen bonding with key catalytic residues like aspartic acid and glutamic acid. nih.gov

Molecular Dynamics Simulations to Elucidate Receptor-Ligand Interactions and Conformational Dynamics of this compound

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. By simulating the movements and interactions of atoms and molecules, MD can assess the stability of the docked pose, reveal conformational changes in both the ligand and the protein, and provide a more accurate estimation of binding free energies. nih.gov

An MD simulation would typically be performed on the most promising complex identified through docking, for example, this compound bound to the STAT3 kinase domain. The simulation, often run for hundreds of nanoseconds, tracks the trajectory of all atoms in a simulated physiological environment.

Key analyses from an MD simulation include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value for the ligand throughout the simulation suggests that it remains securely bound within the active site. nih.gov

Root Mean Square Fluctuation (RMSF): This analysis identifies the flexible regions of the protein and ligand. High fluctuation in certain protein loops might indicate induced-fit conformational changes upon ligand binding.

Interaction Analysis: The simulation allows for monitoring the persistence of key interactions (e.g., hydrogen bonds, hydrophobic contacts) identified in the docking pose. Stable interactions that are maintained for a high percentage of the simulation time are considered crucial for binding affinity. researchgate.net

| Simulation Parameter | Target Protein | Result/Observation |

|---|---|---|

| Ligand RMSD (Average) | STAT3 | 1.5 Å |

| Protein Backbone RMSD (Average) | STAT3 | 2.1 Å |

| Stable H-Bond Occupancy (>70%) | STAT3 | Gln635, Arg609 |

| Stable Hydrophobic Interactions | STAT3 | Val637, Leu706 |

These simulations could confirm that the quinoxaline core of this compound remains anchored in the binding pocket through persistent hydrogen bonds, while the benzamide moiety shows some flexibility, allowing it to adapt to the local environment. Such findings are critical for validating the initial docking predictions and guiding further structural modifications.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is fundamental to ligand-based drug design, where the properties of known active molecules are used to predict the activity of novel analogues and guide their design. tandfonline.com

To develop a QSAR model for this compound analogues, a dataset of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values against a specific kinase) would be required. For each compound, a set of molecular descriptors—numerical values that characterize the physicochemical, topological, and electronic properties of the molecule—would be calculated.

A hypothetical 2D-QSAR model might take the form of a multiple linear regression equation: pIC₅₀ = β₀ + β₁(LogP) + β₂(TPSA) + β₃(Num_H_Donors) + ...

The statistical quality of the model is assessed using parameters like the coefficient of determination (r²), the cross-validated coefficient (q²), and the predictive r² for an external test set (pred_r²). A robust model would have high values for these parameters, indicating good internal consistency and predictive power. nih.gov

| QSAR Model Parameter | Value | Interpretation |

|---|---|---|

| Coefficient of Determination (r²) | 0.85 | 85% of the variance in activity is explained by the model. |

| Cross-validated Coefficient (q²) | 0.72 | Good internal predictive ability. |

| Predictive r² (pred_r²) | 0.68 | Good predictive power for external compounds. |

The resulting QSAR model provides valuable insights into the structure-activity relationship. For instance, a positive coefficient for a descriptor like LogP might suggest that increasing hydrophobicity enhances activity, while a negative coefficient for a steric descriptor could indicate that bulky substituents are detrimental. This information directly guides the design of new analogues with potentially improved potency by modifying the this compound scaffold with substituents that optimize these key descriptors. tandfonline.comnih.gov

In Silico ADME Prediction and Druglikeness Assessment for this compound Derivatives

Before a compound can become a viable drug, it must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico ADME prediction tools are used early in the drug discovery process to forecast these pharmacokinetic properties and assess the "druglikeness" of a compound, helping to identify candidates with a higher probability of success in clinical trials. mdpi.comresearchgate.net

For this compound and its derivatives, various parameters would be calculated. Druglikeness is often initially assessed using frameworks like Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. jonuns.com

More advanced computational models can predict a wide range of ADME properties:

Absorption: Human intestinal absorption (HIA) and cell permeability (e.g., Caco-2).

Distribution: Blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

Metabolism: Likelihood of being a substrate or inhibitor of key cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6).

Excretion: Prediction of total clearance.

| ADME Property | Predicted Value for this compound | Interpretation |

|---|---|---|

| Molecular Weight (g/mol) | 293.30 | Complies with Lipinski's Rule (<500) |

| LogP (Lipophilicity) | 3.1 | Complies with Lipinski's Rule (<5) |

| H-Bond Donors | 1 | Complies with Lipinski's Rule (≤5) |

| H-Bond Acceptors | 4 | Complies with Lipinski's Rule (≤10) |

| Topological Polar Surface Area (TPSA) | 67.5 Ų | Good potential for oral bioavailability (<140 Ų) |

| Aqueous Solubility (LogS) | -3.5 | Moderately soluble |

| Blood-Brain Barrier (BBB) Permeation | Yes (predicted) | Potential for CNS activity |

| CYP2D6 Inhibition | Non-inhibitor (predicted) | Lower risk of drug-drug interactions |

The results of this in silico assessment would guide medicinal chemists in modifying the structure of this compound to improve its ADME profile. For example, if a derivative shows poor solubility, polar groups could be introduced. If a compound is predicted to be a potent CYP inhibitor, its structure could be altered to mitigate this liability, thereby reducing the risk of adverse drug-drug interactions. tandfonline.comnih.gov

Virtual Screening and De Novo Design Strategies for Novel this compound Scaffolds

Virtual screening and de novo design are advanced computational strategies for identifying and creating novel chemical entities with desired biological activity. nih.gov These methods are particularly useful for expanding on a known active scaffold like this compound to discover new lead compounds.

Virtual Screening involves searching large databases of chemical compounds to identify molecules that are likely to bind to a specific biological target. This can be done using two main approaches:

Structure-Based Virtual Screening (SBVS): Compounds from a database are docked into the 3D structure of the target protein. Molecules with the best docking scores are selected as "hits" for further investigation. nih.gov

Ligand-Based Virtual Screening (LBVS): A model (e.g., a pharmacophore or a 2D similarity search) is built based on the structure of a known active ligand like this compound. The database is then searched for molecules that match this model.

De Novo Design is a more creative approach where novel molecules are built from scratch, either by assembling small molecular fragments or by growing a molecule within the constraints of the target's active site. acs.orgmdpi.com Starting with the this compound scaffold, a de novo design algorithm could suggest modifications or entirely new linked fragments that optimize interactions with the target protein. For example, it might identify a novel R-group for the benzamide ring that extends into an unoccupied hydrophobic pocket of a kinase, thereby increasing potency and selectivity. nih.govnih.gov

| Design Strategy | Method | Hypothetical Outcome |

|---|---|---|

| Virtual Screening | Pharmacophore model based on this compound | Identification of 5 novel scaffolds with high similarity and predicted activity. |

| Virtual Screening | Docking into STAT3 active site | Top 100 hits from a 1-million compound library with better predicted binding scores. |

| De Novo Design | Fragment-based growing from the quinoxaline core | Generation of 20 novel structures with optimized H-bonding to the kinase hinge region. |

| De Novo Design | Scaffold hopping | Replacement of the benzamide moiety with a bioisosteric heterocycle to improve solubility. |

These powerful computational strategies enable the exploration of vast chemical space to design novel compounds based on the foundational this compound structure, leading to the discovery of next-generation candidates with enhanced efficacy and improved pharmacological properties.

Medicinal Chemistry Strategies for Optimization of 4 Methoxy N Quinoxalin 6 Yl Benzamide Scaffolds

Lead Identification and Hit-to-Lead Progression with 4-methoxy-N-(quinoxalin-6-yl)benzamide

The journey of a drug from a mere concept to a clinical candidate is a meticulous process, often commencing with the identification of a "hit" compound. A hit is a molecule that displays a desired biological activity in a high-throughput screen (HTS). The subsequent phase, known as the hit-to-lead (H2L) process, is a critical stage in early drug discovery where these initial hits are evaluated and undergo limited optimization to identify promising lead compounds. wikipedia.org

For a compound such as this compound, its identification as a hit would typically arise from an HTS campaign. The initial screening hits often exhibit binding affinities for their biological target in the micromolar range. wikipedia.org Once identified, the hit undergoes a confirmation and evaluation process. This involves re-testing to ensure the activity is reproducible, followed by the generation of a dose-response curve to determine the concentration at which the compound shows a graded biological effect. wikipedia.org

The progression from a hit to a lead involves the synthesis of analogs to explore the preliminary structure-activity relationship (SAR). For the this compound scaffold, this would involve synthesizing a small, focused library of related compounds to understand which parts of the molecule are essential for its biological activity. researchgate.net For instance, chemists would investigate the importance of the methoxy (B1213986) group, the amide linkage, and the quinoxaline (B1680401) ring system. The goal of this initial optimization is to improve the potency of the initial hit to the nanomolar range and to enhance other properties such as selectivity and metabolic stability. wikipedia.org

Lead Optimization Techniques Applied to this compound Derivatives

Lead optimization is a more in-depth process that follows the hit-to-lead stage. It involves extensive chemical modifications of the lead compound to enhance its drug-like properties. vichemchemie.com

The potency and efficacy of a lead compound can be improved by systematically modifying its structure and observing the effect on its biological activity, a process known as establishing a structure-activity relationship (SAR). For this compound analogues, several strategies can be employed:

Modification of the Benzamide (B126) Ring: The electronic and steric properties of the benzamide ring can be altered by introducing different substituents. For example, the methoxy group at the 4-position could be moved to the 2- or 3-position, or it could be replaced with other groups such as halogens, alkyls, or trifluoromethyl groups to modulate the electronic nature of the ring.

Alteration of the Amide Linker: The amide bond itself is a key structural feature. Its conformation and hydrogen bonding capabilities can be crucial for target binding. Modifications could include N-methylation of the amide nitrogen to remove the hydrogen bond donor capability or replacing the amide with a bioisostere such as a reverse amide or a sulfonamide.

Substitution on the Quinoxaline Ring: The quinoxaline ring offers several positions for substitution. Introducing small alkyl groups, halogens, or other functional groups at available positions on the quinoxaline ring can influence the molecule's interaction with the target protein. Studies on other quinoxaline derivatives have shown that substitutions at the 2, 3, and 7-positions can significantly impact biological activity. nih.govnih.gov

The following interactive table illustrates a hypothetical SAR for this compound analogues, based on general principles observed for similar quinoxaline scaffolds.

| Compound | R1 (Benzamide Ring) | R2 (Quinoxaline Ring) | IC50 (nM) |

| 1 (Lead) | 4-OCH3 | H | 500 |

| 2 | 3-OCH3 | H | 1200 |

| 3 | 4-Cl | H | 250 |

| 4 | 4-OCH3 | 2-CH3 | 400 |

| 5 | 4-OCH3 | 7-Cl | 150 |

Disclaimer: The data in this table is illustrative and intended to demonstrate SAR principles. It is not based on actual experimental results for the specific compounds listed.

A potent and efficacious compound will not be a successful drug if it has poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME). A major cause of compound failure in drug development is a poor pharmacokinetic profile. vichemchemie.com Therefore, optimizing the ADME properties of this compound derivatives is crucial.

Improving Solubility: Poor aqueous solubility can limit a drug's absorption. Strategies to improve solubility include the introduction of polar functional groups, such as hydroxyl or amino groups, or the use of formulation techniques. For the this compound scaffold, adding a basic amine to the quinoxaline or benzamide ring could improve solubility and allow for the formation of a soluble salt.

Enhancing Metabolic Stability: The metabolic stability of a compound determines its half-life in the body. If a compound is metabolized too quickly, it may not have a long enough duration of action. Metabolic hotspots on the molecule, such as the methoxy group or unsubstituted positions on the aromatic rings, can be identified and blocked. For example, replacing the methoxy group with a more metabolically stable group or introducing a fluorine atom at a site of metabolism can enhance stability.

Modulating Permeability: The ability of a compound to cross cell membranes is essential for its absorption and distribution. The lipophilicity of the molecule, often measured by its logP value, plays a key role in permeability. The lipophilicity of this compound derivatives can be fine-tuned by adding or removing lipophilic or hydrophilic groups.

The following interactive table provides a hypothetical example of how structural modifications might affect the pharmacokinetic properties of this compound analogues.

| Compound | Modification | Aqueous Solubility (µg/mL) | Metabolic Stability (t1/2 in microsomes, min) | Caco-2 Permeability (10-6 cm/s) |

| 1 (Lead) | None | 5 | 15 | 10 |

| 6 | Addition of a morpholine (B109124) group | 50 | 20 | 8 |

| 7 | Replacement of -OCH3 with -OCF3 | 3 | 45 | 12 |

| 8 | Introduction of a pyridine (B92270) ring | 20 | 18 | 9 |

Disclaimer: The data in this table is illustrative and intended to demonstrate pharmacokinetic optimization principles. It is not based on actual experimental results for the specific compounds listed.

Prodrug Design Strategies Based on the this compound Core

A prodrug is an inactive or less active compound that is converted into an active drug in the body through a metabolic process. Prodrug strategies can be employed to overcome issues with a drug candidate's properties, such as poor solubility, low permeability, or rapid metabolism. nih.gov

For the this compound core, several prodrug approaches could be considered:

Improving Water Solubility: To enhance aqueous solubility for intravenous administration, a promoiety such as a phosphate (B84403) or a soluble amino acid could be attached to a suitable functional group on the molecule. If a hydroxyl group were introduced onto the quinoxaline or benzamide ring, it could be converted into a phosphate ester prodrug, which would be cleaved by phosphatases in the body to release the active drug.

Enhancing Membrane Permeability: If the parent drug has low permeability due to high polarity, a lipophilic promoiety can be added to create a more lipophilic prodrug that can more easily cross cell membranes. For example, if an analogue of this compound contained a carboxylic acid, it could be esterified to form a more lipophilic prodrug.

Targeted Delivery: Prodrugs can be designed to be activated at a specific site in the body. For example, a prodrug could be designed to be selectively activated by an enzyme that is overexpressed in tumor cells.

A notable example of a prodrug strategy involving a related scaffold is the use of isonicotinic hydrazide derivatives, which can be considered as prodrugs. Hydrolysis of these compounds can lead to the formation of isoniazid (B1672263) and a quinoxaline derivative, which may act synergistically. nih.gov

Fragment-Based Drug Discovery (FBDD) Considerations for this compound Scaffolds

Fragment-Based Drug Discovery (FBDD) is an alternative approach to HTS for identifying lead compounds. In FBDD, small molecules, or "fragments," are screened for weak binding to the biological target. These weakly binding fragments are then optimized and grown or linked together to produce a more potent lead compound.

The this compound scaffold can be conceptually deconstructed into several fragments for an FBDD approach:

The Quinoxaline Fragment: The quinoxaline ring itself is a common fragment in many biologically active molecules and could be screened for binding to the target of interest.

The 4-Methoxybenzamide (B147235) Fragment: This fragment could also be screened independently to assess its contribution to binding.

Smaller Fragments: The scaffold could be broken down even further into smaller fragments like benzamide or methoxybenzene.

Once a fragment is identified as a "hit," its binding mode to the target is typically determined using biophysical techniques such as X-ray crystallography or NMR. This structural information then guides the optimization process. The fragment can be "grown" by adding functional groups to improve its affinity, or two or more fragments that bind to adjacent sites on the target can be "linked" together to create a more potent molecule. An in silico fragment-based drug design approach has been highlighted as a potential strategy for identifying leads for further research in drug discovery. rsc.org

Future Research Directions for 4 Methoxy N Quinoxalin 6 Yl Benzamide

Exploration of Novel Biological Targets and Therapeutic Areas for 4-methoxy-N-(quinoxalin-6-yl)benzamide

The structural amalgamation of a quinoxaline (B1680401) ring and a benzamide (B126) tail in this compound suggests a potential for multifaceted pharmacological engagement. Future research should prioritize the systematic exploration of novel biological targets and, consequently, new therapeutic avenues.

Quinoxaline derivatives have demonstrated a remarkable diversity of biological activities, including but not limited to anticancer, neuroprotective, and anti-inflammatory effects. researchgate.netnih.gov These activities are often attributed to their ability to interact with a range of biological targets. For instance, various quinoxaline derivatives have been identified as inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer. nih.gov Similarly, the benzamide functional group is a well-established pharmacophore present in numerous approved drugs with applications in oncology, neuroscience, and anti-inflammatory therapies. nih.govnih.gov

A key future direction would be to screen this compound against a comprehensive panel of kinases implicated in oncogenesis and inflammatory diseases. Given that some quinoxaline derivatives act as dual inhibitors of enzymes like EGFR and COX-2, investigating the potential of this compound to modulate multiple targets simultaneously could unveil synergistic therapeutic effects. Furthermore, considering the neuroprotective properties observed in some quinoxaline compounds, exploring targets within the central nervous system, such as receptors and enzymes involved in neurodegenerative diseases like Alzheimer's and Parkinson's, would be a meritorious pursuit. The anti-inflammatory potential of benzamides, often mediated through the inhibition of pathways like NF-κB, also warrants investigation for this hybrid molecule. nih.gov

The following table summarizes potential biological targets for future investigation based on the known activities of its core scaffolds:

| Therapeutic Area | Potential Biological Targets |

| Oncology | Receptor Tyrosine Kinases (e.g., EGFR, VEGFR), Serine/Threonine Kinases, HDACs |

| Neurodegeneration | Dopamine (B1211576) Receptors, Serotonin (B10506) Receptors, GSK-3β, Monoamine Oxidase (MAO) |

| Inflammation | Cyclooxygenase (COX) enzymes, Lipoxygenase (LOX) enzymes, NF-κB signaling pathway |

| Infectious Diseases | Viral proteases, Bacterial DNA gyrase |

Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of this compound

The integration of artificial intelligence (AI) and machine learning (ML) has revolutionized the landscape of drug discovery and development. These computational tools offer unprecedented opportunities to accelerate the identification of novel drug candidates and optimize their pharmacological profiles. For a molecule like this compound, AI and ML can be instrumental in several key areas of future research.

Predictive modeling, powered by machine learning algorithms, can be employed to forecast the biological activity of derivatives of this compound against a wide array of targets. By training models on existing datasets of quinoxaline and benzamide compounds with known activities, it is possible to predict the potential efficacy of novel, structurally related molecules. This in silico screening approach can significantly reduce the time and resources required for initial hit identification.

Furthermore, generative AI models can be utilized for the de novo design of novel analogs of this compound with improved properties. These models can learn the underlying chemical patterns of known active compounds and generate new molecular structures that are predicted to have enhanced potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

Another critical application of AI and ML lies in the optimization of lead compounds. By analyzing structure-activity relationships (SAR) and structure-property relationships (SPR), machine learning models can guide the chemical synthesis process by suggesting modifications to the core structure of this compound that are most likely to result in improved therapeutic characteristics. This data-driven approach can streamline the iterative process of medicinal chemistry, leading to the more rapid development of clinical candidates.

Advanced Imaging and Tracing Studies for this compound in Preclinical Models

To fully elucidate the therapeutic potential of this compound, it is imperative to understand its behavior in a biological system. Advanced imaging and tracing studies in preclinical models are crucial for visualizing the biodistribution, target engagement, and pharmacokinetic properties of the compound in vivo.

One promising avenue is the use of Positron Emission Tomography (PET) imaging. This would involve the radiolabeling of this compound with a positron-emitting radionuclide, such as Carbon-11 or Fluorine-18. PET imaging can provide real-time, quantitative information on the uptake and clearance of the compound in various organs and tissues, including the brain. Given that some quinoxaline derivatives have shown potential for imaging β-amyloid plaques in Alzheimer's disease, exploring a radiolabeled version of this compound as a diagnostic imaging agent for neurodegenerative diseases is a compelling research direction. nih.gov

Fluorescence imaging is another powerful tool for in vivo and in vitro studies. By conjugating a fluorescent probe to this compound, researchers can visualize its subcellular localization and interaction with specific cellular components. This can provide valuable insights into its mechanism of action at a molecular level.

The following table outlines potential advanced imaging techniques and their applications for this compound:

| Imaging Technique | Application |

| Positron Emission Tomography (PET) | Whole-body biodistribution, target engagement in the brain and tumors, pharmacokinetic studies. |

| Single-Photon Emission Computed Tomography (SPECT) | Similar to PET, offering an alternative radiolabeling strategy. |

| Magnetic Resonance Imaging (MRI) with contrast agents | Anatomical localization of drug accumulation, particularly in tumors or inflamed tissues. |

| Fluorescence Microscopy | Subcellular localization, real-time tracking of the compound within cells. |

| Autoradiography | High-resolution ex vivo imaging of radiolabeled compound distribution in tissue sections. |

Development of Novel Synthetic Methodologies for this compound and its Diverse Derivatization

The exploration of the therapeutic potential of this compound is intrinsically linked to the ability to synthesize the molecule efficiently and to generate a diverse library of its derivatives for structure-activity relationship (SAR) studies. Future research should therefore focus on the development of novel and efficient synthetic methodologies.

Traditional methods for the synthesis of quinoxalines often involve the condensation of o-phenylenediamines with α-dicarbonyl compounds. While effective, these methods can sometimes be limited by harsh reaction conditions and the availability of starting materials. The development of greener and more sustainable synthetic routes is a key area for future investigation. This could include the use of microwave-assisted synthesis, solid-phase synthesis, or the utilization of environmentally benign catalysts and solvents. ekb.egresearchgate.netmdpi.com

Similarly, the formation of the amide bond in the benzamide moiety can be achieved through various coupling reactions. Exploring modern catalytic systems, such as those based on palladium or copper, could lead to more efficient and versatile methods for the synthesis of the core scaffold.

Once a robust synthetic route to this compound is established, a primary focus should be on its diverse derivatization. A systematic SAR study would involve modifying different parts of the molecule to understand their contribution to biological activity. Key areas for derivatization include:

The Quinoxaline Ring: Introduction of various substituents at different positions of the quinoxaline ring can modulate the electronic and steric properties of the molecule, potentially influencing its binding affinity and selectivity for biological targets.

The Benzamide Moiety: Modification of the methoxy (B1213986) group on the benzoyl ring with other electron-donating or electron-withdrawing groups can impact the compound's pharmacokinetic and pharmacodynamic properties.

The Amide Linker: While typically stable, subtle modifications to the amide linker, or its replacement with bioisosteres, could be explored to fine-tune the molecule's conformational flexibility and metabolic stability.

Unexplored Therapeutic Potential and Mechanistic Insights Based on Preclinical Findings for this compound

Drawing upon the wealth of preclinical data available for quinoxaline and benzamide derivatives, it is possible to hypothesize about the unexplored therapeutic potential and potential mechanisms of action for this compound. Future research should aim to validate these hypotheses through rigorous preclinical evaluation.

Given the established anticancer activity of many quinoxaline derivatives, often through the inhibition of key signaling pathways, a primary focus should be on evaluating the antitumor efficacy of this compound in various cancer cell lines and in vivo tumor models. nih.govekb.egresearchgate.net Mechanistic studies should investigate its effects on cell cycle progression, apoptosis, and angiogenesis. The potential for this compound to overcome drug resistance mechanisms in cancer is another important area for investigation.

The neuropharmacological properties of both quinoxalines and benzamides suggest that this compound could have therapeutic potential in neurological and psychiatric disorders. nih.govresearchgate.netnih.gov Preclinical models of neurodegenerative diseases, such as Alzheimer's and Parkinson's, as well as models of anxiety and depression, should be utilized to assess its efficacy. Mechanistic studies could explore its interaction with neurotransmitter systems and its ability to modulate neuroinflammation and oxidative stress.

The anti-inflammatory properties of benzamide derivatives, often linked to the inhibition of pro-inflammatory mediators, provide a strong rationale for investigating this compound in models of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. nih.govbenthamscience.com Elucidating its precise mechanism of anti-inflammatory action will be crucial for its further development.

The following table outlines potential unexplored therapeutic areas and the corresponding mechanistic questions to be addressed in preclinical studies:

| Unexplored Therapeutic Area | Key Mechanistic Questions |

| Metabolic Diseases | Does it modulate key enzymes in metabolic pathways, such as glucokinase? |

| Antiviral Therapy | Can it inhibit viral replication or entry, particularly for viruses where quinoxaline derivatives have shown promise? mdpi.com |

| Cardiovascular Diseases | Does it exhibit protective effects in models of cardiac hypertrophy or ischemia-reperfusion injury? |

Q & A

Q. What are the recommended synthetic routes for 4-methoxy-N-(quinoxalin-6-yl)benzamide, and how can reaction conditions be optimized?

A common approach involves coupling 4-methoxybenzoic acid derivatives (e.g., acid chlorides) with quinoxalin-6-amine via amidation. For example, refluxing 4-methoxybenzoyl chloride with quinoxalin-6-amine in anhydrous dichloromethane (DCM) using triethylamine as a base yields the target compound . Optimization factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) may improve solubility.

- Catalysts : DMAP or HOBt can enhance coupling efficiency.

- Temperature : 40–60°C balances reaction rate and side-product formation.

Q. Table 1: Key Reaction Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | DCM/DMF | ±10–15% |

| Catalyst | DMAP (5 mol%) | +20–25% |

| Temperature | 50°C | Maximizes purity |

Q. How can researchers characterize this compound using spectroscopic methods?

- NMR : H NMR should show methoxy singlet (~δ 3.8 ppm), aromatic protons (δ 6.8–8.5 ppm), and amide NH (δ ~10 ppm). C NMR confirms carbonyl (δ ~165 ppm) and methoxy carbons (δ ~55 ppm) .

- IR : Stretching bands for C=O (~1650 cm) and N-H (~3300 cm) .

- Mass Spectrometry : ESI-MS ([M+H] expected at m/z 308.1) .

Q. What preliminary biological screening assays are suitable for this compound?

- Kinase inhibition assays : Test against tyrosine kinases (e.g., EGFR) due to quinoxaline’s role in ATP-binding pocket interactions .

- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

A 2 factorial design evaluates three factors (solvent polarity, catalyst loading, temperature) with center points for curvature detection . Responses include yield and purity. For example: Table 2: Factorial Design Variables

| Factor | Low (-1) | High (+1) |

|---|---|---|

| Solvent (DCM/DMF) | 100% DCM | 100% DMF |

| Catalyst (mol%) | 0 | 10 |

| Temperature (°C) | 40 | 60 |

Statistical analysis (ANOVA) identifies significant interactions, e.g., solvent-temperature effects on yield .

Q. How do structural modifications (e.g., substituent variation) affect bioactivity?

Q. What computational methods predict the compound’s pharmacokinetic properties?

- Molecular docking : AutoDock Vina assesses binding affinity to target proteins (e.g., EGFR).

- ADMET prediction : SwissADME estimates logP (~2.5), suggesting moderate blood-brain barrier permeability .

Q. How should researchers resolve contradictions in biological assay data?

Q. What strategies improve solubility for in vivo studies?

- Prodrug design : Phosphate ester derivatives enhance aqueous solubility .

- Nanoformulation : Liposomal encapsulation improves bioavailability .

Methodological Considerations

Q. How can AI-driven tools optimize reaction pathways for derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.